Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate
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Overview
Description
Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate is a complex organic compound belonging to the anthraquinone family This compound is characterized by its unique furan ring fused to an anthraquinone core, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate involves multiple steps. One common method includes the heterocyclization of 2-(3-halo-anthraquinon-2-yl)formylacetic acid derivatives by the action of bases. This leads to the formation of methyl 4,11-dimethoxy-5,10-dioxoanthra[2,3-B]furan-3-carboxylate. Subsequent acid hydrolysis of the ester group and decarboxylation of the obtained acid yields the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the optimization of reaction conditions and the use of efficient catalysts can potentially scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups, such as hydroxy groups, with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus acid chlorides for nucleophilic substitution and strong bases for heterocyclization. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted anthraquinone derivatives, which can be further modified for specific applications.
Scientific Research Applications
Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,11-Dimethoxyanthra[2,3-B]furan-5,10-dione
- Ethyl 4,11-dihydroxy-2-methyl-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-3-carboxylate
- 2-Substituted derivatives of 5,10-dioxoanthra[2,3-B]furan-3-carboxylic acids
Uniqueness
Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate stands out due to its unique furan ring structure fused to the anthraquinone core. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H16O7 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
ethyl 4,11-dimethoxy-5,10-dioxonaphtho[2,3-f][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C21H16O7/c1-4-27-21(24)13-9-12-18(25-2)14-15(20(26-3)19(12)28-13)17(23)11-8-6-5-7-10(11)16(14)22/h5-9H,4H2,1-3H3 |
InChI Key |
JUYAJNZMAPCYSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=C3C(=C2OC)C(=O)C4=CC=CC=C4C3=O)OC |
Origin of Product |
United States |
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